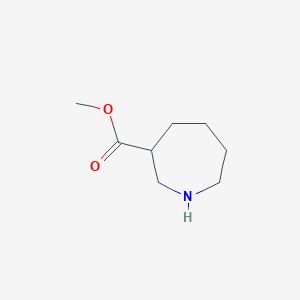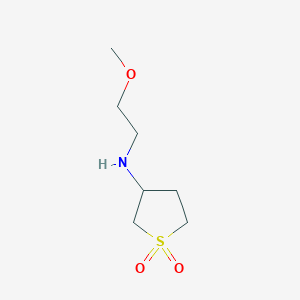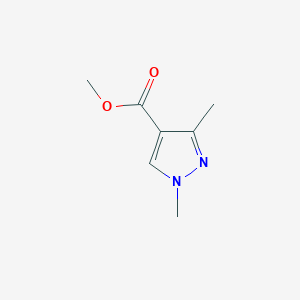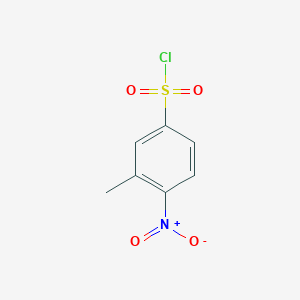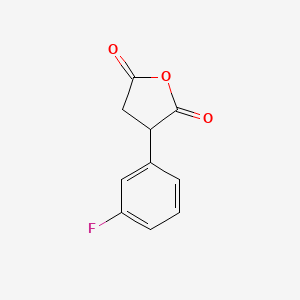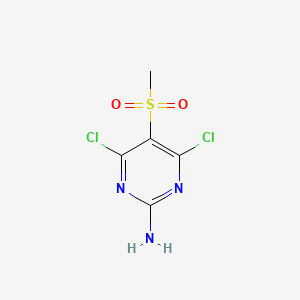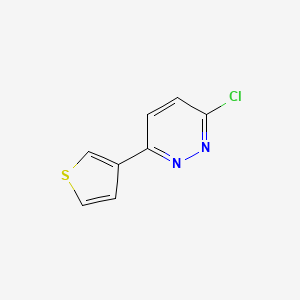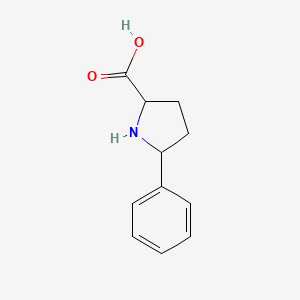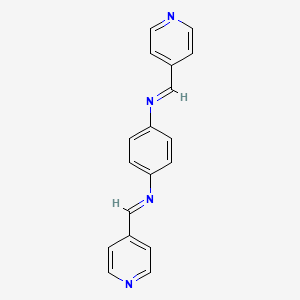
1,4-Benzenediamine, N,N'-bis(4-pyridinylmethylene)-
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1,4-Benzenediamine, N,N’-bis(4-pyridinylmethylene)-” is not explicitly provided in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of “1,4-Benzenediamine, N,N’-bis(4-pyridinylmethylene)-” are not explicitly provided in the sources I found .Applications De Recherche Scientifique
Synthesis and Characterization
1,4-Benzenediamine derivatives, such as 1,2-benzenediamine-N,N′-bis(1Hpyrrol-2-yl)methylene (L2H), have been synthesized and characterized in studies focusing on their complexation with metals like aluminum. These compounds show promise in catalysis due to their unique geometrical structures, influencing their catalytic activities (Saucedo Azpeitia et al., 2011).
Bioactivity and Antibacterial Properties
Derivatives of 1,4-Phenylenediamine, such as those involving pyrrole derivatives, have been synthesized and their antibacterial activities evaluated. These compounds show potential in developing new antibacterial agents (Elassar, 2012).
Inclusion Compounds and Crystal Structures
Compounds like 1,3-Benzenediamine,N,N'-bis(4,6-dichloro-1,3,5-triazine-2-yl) form inclusion compounds with specific crystal structures. These structures have applications in materials science and chemistry, particularly in the formation of channel inclusion compounds (Fridman et al., 2006).
Electropolymerization and Conducting Polymers
The electropolymerization of derivatives like 1,4-bis(pyrrol-2-yl)benzene has been studied for the creation of conducting polymers. These polymers have applications in electronics due to their unique electroactive properties (Larmat et al., 1996).
Fullerene-Based Anchoring Groups
Compounds like 1,4-bis(fullero[c]pyrrolidin-1-yl)benzene, derived from 1,4-benzenediamine, have been explored as fullerene-based anchoring groups in molecular electronics. Their stability and conductance properties make them suitable for single-molecule junctions (Martin et al., 2008).
Polyurethanes and Polyamides Manufacturing
Phenylenediamines like 1,4-benzenediamines are critical in manufacturing polymers such as polyurethanes and polyamides. They are used extensively in industries due to their exceptional tensile strength and chemical properties (Layer, 2000).
Optically Active Poly(Amide–Imide)s
1,4-benzenediamine derivatives have been used in the synthesis of optically active poly(amide–imide)s, showing potential in materials science for creating new polymer types with unique optical properties (Mallakpour et al., 2001).
Corrosion Inhibitors
Derivatives of 1,4-benzenediamine have been studied for their potential as corrosion inhibitors. These compounds could play a significant role in protecting materials from corrosion, thereby extending their lifespan and utility (Wang et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-pyridin-4-yl-N-[4-(pyridin-4-ylmethylideneamino)phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-2-18(22-14-16-7-11-20-12-8-16)4-3-17(1)21-13-15-5-9-19-10-6-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUIXULEGNITAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CC=NC=C2)N=CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477192 | |
| Record name | 1,4-Benzenediamine, N,N'-bis(4-pyridinylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78808-21-6 | |
| Record name | 1,4-Benzenediamine, N,N'-bis(4-pyridinylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


